molecular formula C17H17ClO3 B13953545 3-Biphenylacetic acid, 4'-chloro-5-methoxy-, ethyl ester CAS No. 61888-71-9

3-Biphenylacetic acid, 4'-chloro-5-methoxy-, ethyl ester

Cat. No.: B13953545
CAS No.: 61888-71-9
M. Wt: 304.8 g/mol
InChI Key: AOPMXIBPWNMHOD-UHFFFAOYSA-N
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Description

3-Biphenylacetic acid, 4’-chloro-5-methoxy-, ethyl ester is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a chloro and methoxy substituent, as well as an ethyl ester functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Biphenylacetic acid, 4’-chloro-5-methoxy-, ethyl ester typically involves the esterification of 3-Biphenylacetic acid, 4’-chloro-5-methoxy- with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-Biphenylacetic acid, 4’-chloro-5-methoxy-, ethyl ester can undergo various chemical reactions including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Hydrolysis: 3-Biphenylacetic acid, 4’-chloro-5-methoxy- and ethanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation: 3-Biphenylacetic acid, 4’-chloro-5-hydroxy-.

Scientific Research Applications

3-Biphenylacetic acid, 4’-chloro-5-methoxy-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-Biphenylacetic acid, 4’-chloro-5-methoxy-, ethyl ester involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially affecting their activity. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Biphenylacetic acid, 4’-chloro-5-methoxy-
  • 3-Biphenylacetic acid, 4’-chloro-5-hydroxy-
  • 3-Biphenylacetic acid, 4’-methoxy-

Uniqueness

3-Biphenylacetic acid, 4’-chloro-5-methoxy-, ethyl ester is unique due to the presence of both chloro and methoxy substituents on the biphenyl core, as well as the ethyl ester functional group. This combination of functional groups imparts specific chemical and physical properties that make it suitable for various applications.

Properties

CAS No.

61888-71-9

Molecular Formula

C17H17ClO3

Molecular Weight

304.8 g/mol

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)-5-methoxyphenyl]acetate

InChI

InChI=1S/C17H17ClO3/c1-3-21-17(19)10-12-8-14(11-16(9-12)20-2)13-4-6-15(18)7-5-13/h4-9,11H,3,10H2,1-2H3

InChI Key

AOPMXIBPWNMHOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)OC)C2=CC=C(C=C2)Cl

Origin of Product

United States

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